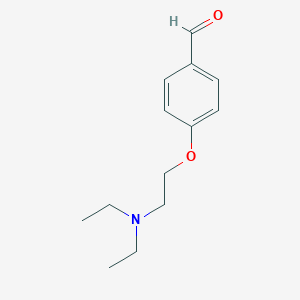

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

Overview

Description

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is a brominated flame retardant widely used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in plastics, fabrics, adhesives, and building insulation materials . This compound exists as four diastereomers, each exhibiting chirality, which means each diastereomer consists of a pair of enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane can be synthesized by reacting bromoethane with cyclohexene under appropriate reaction conditions. This reaction typically requires the presence of a solvent and a catalyst . The process involves the addition of bromine atoms to the cyclohexene ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly followed to handle the bromine and other reactive intermediates involved in the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of less brominated or debrominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products Formed

Oxidation: Oxidation products may include brominated cyclohexanones or cyclohexanols.

Reduction: Reduction can lead to the formation of cyclohexane derivatives with fewer bromine atoms.

Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.

Scientific Research Applications

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane involves its interaction with biological molecules and systems. It has been shown to bind to androgen receptors, altering their regulation and potentially leading to endocrine disruption . The compound’s bromine atoms play a crucial role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

1,2-Dibromoethane: Another brominated compound used as a flame retardant and in other industrial applications.

1,2-Dibromo-4-(1,2-dibromoethyl)benzene: A structurally similar compound with different applications and properties.

Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant with different chemical properties and applications.

Uniqueness

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is unique due to its specific structure, which allows it to exist as multiple diastereomers and enantiomers. This structural diversity contributes to its varied reactivity and interactions with biological systems . Its effectiveness as a flame retardant and its potential toxicological effects make it a compound of significant interest in both industrial and scientific research .

Biological Activity

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, commonly referred to as DEAB, is an organic compound notable for its significant biological activity, particularly as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of DEAB is C13H17N1O2, characterized by a benzaldehyde moiety substituted with a diethylamino group and an ethoxy chain. Its structure can be represented as follows:

DEAB appears as a yellowish liquid and is utilized in various chemical syntheses and biological studies due to its reactivity in condensation reactions and ability to form Schiff bases.

ALDH Inhibition

DEAB has been extensively studied for its role as a pan-inhibitor of ALDH isoforms, which are crucial in the metabolism of aldehydes. The inhibition of these enzymes can have significant implications in cancer research and drug development. Research indicates that DEAB interacts with multiple biological targets involved in metabolic pathways, suggesting broader therapeutic potential beyond ALDH inhibition.

Table 1: ALDH Inhibition Potency of DEAB Analogues

| Compound | ALDH Isoform Targeted | IC50 (µM) |

|---|---|---|

| DEAB | ALDH1A1 | 0.48 ± 0.06 |

| Analogue 14 | ALDH1A3 | 10–200 |

| Analogue 18 | ALDH3A1 | 10–200 |

| Analogue 19 | ALDH3A1 | 10–200 |

The table shows that while DEAB itself exhibits potent inhibition against ALDH1A1, several analogues demonstrate increased cytotoxicity against prostate cancer cell lines, highlighting the potential for developing more effective inhibitors based on the DEAB scaffold.

Anticancer Properties

Recent studies have demonstrated that DEAB exhibits antiproliferative activity in various cancer cell lines, particularly prostate cancer. The compound's ability to inhibit ALDH isoforms correlates with reduced cell viability in cancer models.

Case Study: Prostate Cancer Cell Lines

In a study conducted by Ibrahim et al., DEAB and its analogues were evaluated for their effects on prostate cancer cell lines (PC-3, LNCaP, DU145). The results indicated:

- Dose-Dependent Cytotoxicity : DEAB exhibited IC50 values greater than 200 µM, while several analogues showed significantly lower IC50 values (10–200 µM).

- Enhanced Potency : Some analogues were more effective than DEAB against patient-derived primary prostate tumor epithelial cells.

The mechanism by which DEAB exerts its biological effects primarily involves the inhibition of ALDH activity. This inhibition leads to the accumulation of toxic aldehydes within cells, which can induce apoptosis in cancer cells. Furthermore, the interaction with other metabolic enzymes may also contribute to its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(diethylamino)ethoxy)benzaldehyde under controlled laboratory conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with 2-(diethylamino)ethyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Alternatively, the Mitsunobu reaction between 4-hydroxybenzaldehyde and 2-(diethylamino)ethanol using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF is effective. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing 4-(2-(diethylamino)ethoxy)benzaldehyde, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Aldehyde proton at δ ~9.8 ppm (singlet), ethoxy protons at δ ~3.6–4.2 ppm (split into multiplets due to diethylamino group), and aromatic protons (para-substituted benzene, δ ~7.8–8.0 ppm).

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹, C-O-C ether stretch at ~1250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 193.2 (C₁₁H₁₅NO₂) .

Advanced Research Questions

Q. How does the electron-donating diethylaminoethoxy group influence the aldehyde's reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehyde?

- Methodological Answer : The diethylaminoethoxy group activates the benzene ring via electron donation, directing electrophiles to the para position. However, steric hindrance from the diethylamino group may reduce reaction rates in bulky nucleophiles (e.g., Grignard reagents). Kinetic studies (e.g., monitoring reaction progress via HPLC) and DFT calculations (e.g., electrostatic potential mapping) can quantify these effects .

Q. What strategies resolve contradictions in reported thermochemical data (e.g., ΔvapH) for 4-(2-(diethylamino)ethoxy)benzaldehyde across different experimental studies?

- Methodological Answer :

- Validate purity using HPLC (>99%) to eliminate impurities affecting measurements.

- Use differential scanning calorimetry (DSC) to measure phase-change enthalpies.

- Cross-reference with group contribution methods (e.g., Joback-Reid) for theoretical ΔvapH estimation. Discrepancies >10% warrant re-evaluation of experimental conditions (e.g., pressure calibration) .

Q. How can computational chemistry methods predict the solubility parameters of 4-(2-(diethylamino)ethoxy)benzaldehyde in non-aqueous solvents for drug formulation studies?

- Methodological Answer :

- COSMO-RS : Input SMILES (e.g.,

O=Cc1ccc(OCCN(CC)CC)cc1) to compute Hansen solubility parameters. - Molecular Dynamics (MD) Simulations : Simulate solvation free energy in solvents like DMSO or ethanol using force fields (e.g., GAFF).

- Validate predictions experimentally via reverse-phase HPLC with varying solvent mixtures .

Q. What experimental evidence supports or challenges the proposed degradation pathways of 4-(2-(diethylamino)ethoxy)benzaldehyde under oxidative stress conditions?

- Methodological Answer :

- LC-MS/MS : Track degradation products (e.g., benzoic acid derivatives) in H₂O₂-containing buffers.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates (e.g., hydroxyl radicals).

- Compare degradation kinetics with structurally similar compounds (e.g., 4-methoxybenzaldehyde) to identify substituent-specific stability trends .

Q. Notes

Properties

IUPAC Name |

4-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUSYCCGKZKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328547 | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-94-2 | |

| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.